- Amine derivatives useful as anticancer agents and their preparation, pharmaceutical compositions and use in the treatment of neoplasm, World Intellectual Property Organization, , ,
Cas no 920965-87-3 (4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile)
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 4-chloro-
- 4-Chloro-3-cyano-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile,4-chloro
- 4-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine
- XQAJHQBDIDWDGZ-UHFFFAOYSA-N
- PB16317
- ST24023455
- Z5347
- 4-chloro-1H-pyrrolo[2,3-b]-pyridine-3-carbonitrile
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (ACI)
- 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
-
- MDL: MFCD11046237
- Inchi: 1S/C8H4ClN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
- InChI Key: XQAJHQBDIDWDGZ-UHFFFAOYSA-N
- SMILES: N#CC1C2C(=NC=CC=2Cl)NC=1
Computed Properties
- Exact Mass: 177.00900
- Monoisotopic Mass: 177.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5
Experimental Properties
- Density: 1.5
- Refractive Index: 1.696
- PSA: 52.47000
- LogP: 2.08798
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI388-100mg |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile |
920965-87-3 | 96% | 100mg |
223CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI388-5g |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile |
920965-87-3 | 96% | 5g |
2304.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI388-1g |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile |
920965-87-3 | 96% | 1g |
691.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI388-250mg |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile |
920965-87-3 | 96% | 250mg |
512CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C844924-250mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
920965-87-3 | 97% | 250mg |
¥382.50 | 2022-09-02 | |
| Matrix Scientific | 112485-1g |
4-Chloro-3-cyano-7-azaindole |
920965-87-3 | 1g |
$851.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI388-200mg |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile |
920965-87-3 | 96% | 200mg |
230.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI388-50mg |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile |
920965-87-3 | 96% | 50mg |
115.0CNY | 2021-08-04 | |
| TRC | C380843-25mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
920965-87-3 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C380843-50mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
920965-87-3 | 50mg |
$75.00 | 2023-05-18 |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 25 °C
Production Method 2
- Preparation of pyrrolo[2,3-b]pyridine compounds as MRCK inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of aryl-1H-pyrrolo[2,3-b]pyridine derivatives for use as HSP90 inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of as azolopyridines as inhibitors of JAK3 janus protein kinase., World Intellectual Property Organization, , ,
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Raw materials
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-, oxime, [C(E)]-
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 7-oxide
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-, oxime
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Preparation Products
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Suppliers
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: A Comprehensive Overview
The compound with CAS No. 920965-87-3, known as 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are fused bicyclic structures combining a pyrrole and a pyridine ring. The presence of a chlorine atom at the 4-position and a cyano group at the 3-position introduces unique electronic and structural properties that make this compound a valuable substrate for various applications.
Recent studies have highlighted the potential of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile in drug discovery efforts, particularly in the development of kinase inhibitors. Researchers have demonstrated that this compound exhibits potent inhibitory activity against several key kinases involved in cancer progression, such as Aurora kinases and Src family kinases. The fused pyrrolopyridine core provides an ideal scaffold for modulating bioactivity, while the cyano group at the 3-position enhances solubility and bioavailability.
In addition to its pharmacological applications, 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile has been explored as a building block in organic synthesis. Its versatile structure allows for further functionalization through various substitution reactions, enabling the construction of more complex molecules with enhanced biological profiles. For instance, recent work has focused on incorporating this compound into macrocyclic structures for applications in molecular recognition and catalysis.
The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile typically involves a multi-step process that combines aromatic coupling reactions with subsequent functionalization steps. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to assemble the pyrrolopyridine core. This method not only ensures high yields but also allows for precise control over the substitution pattern, which is critical for optimizing biological activity.
From a structural standpoint, 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile exhibits a planar geometry due to the aromatic nature of both the pyrrole and pyridine rings. The chlorine atom at the 4-position introduces an electron-withdrawing effect, which modulates the electronic properties of the molecule and influences its reactivity. Meanwhile, the cyano group at the 3-position serves as a strong electron-withdrawing substituent, further enhancing the molecule's overall polarity and solubility.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile. These studies have provided insights into its binding interactions with target proteins, revealing key residues responsible for its inhibitory activity. Such information is invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
In conclusion, 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile stands out as a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing modern chemical science.
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